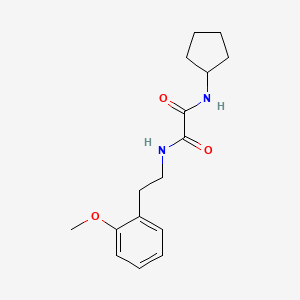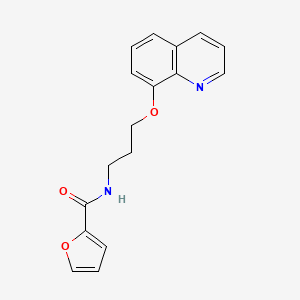
1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxyphenethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxyphenethyl)urea, also known as HMPU-12, is a synthetic compound that has been studied for its potential pharmaceutical properties. This compound has been found to have a wide range of biochemical and physiological effects, and has been the subject of several scientific research studies. In
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxyphenethyl)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in inflammation and tumor growth. 1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxyphenethyl)urea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of vascular endothelial growth factor (VEGF), a signaling molecule involved in angiogenesis and tumor growth.
Biochemical and Physiological Effects:
1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxyphenethyl)urea has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, as well as induce apoptosis (programmed cell death) in cancer cells. 1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxyphenethyl)urea has also been shown to reduce inflammation and oxidative stress, and improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxyphenethyl)urea in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is that 1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxyphenethyl)urea is a synthetic compound, and may not fully mimic the effects of natural compounds in vivo. Additionally, the mechanism of action of 1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxyphenethyl)urea is not fully understood, which may limit its potential as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxyphenethyl)urea. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to fully understand the mechanism of action of 1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxyphenethyl)urea and its effects on cognitive function. Another area of interest is its potential as a treatment for cancer. Studies are needed to determine the efficacy of 1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxyphenethyl)urea in different types of cancer and to identify potential combination therapies. Additionally, further studies are needed to explore the safety and toxicity of 1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxyphenethyl)urea in vivo.
Synthesemethoden
The synthesis of 1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxyphenethyl)urea involves the reaction of 1-chloro-3-(4-methoxyphenethyl)urea with 2-hydroxy-3-methoxy-2-methylpropanol in the presence of a base catalyst. The resulting product is purified using column chromatography to obtain 1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxyphenethyl)urea in high yield and purity.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxyphenethyl)urea has been studied for its potential as a therapeutic agent for various diseases and conditions. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. 1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxyphenethyl)urea has also been studied for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(2-hydroxy-3-methoxy-2-methylpropyl)-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4/c1-15(19,11-20-2)10-17-14(18)16-9-8-12-4-6-13(21-3)7-5-12/h4-7,19H,8-11H2,1-3H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKHQXQKBLUKLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCCC1=CC=C(C=C1)OC)(COC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxyphenethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

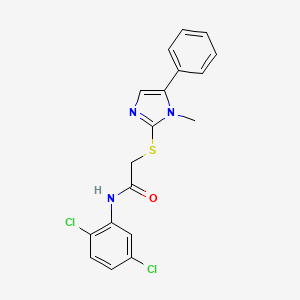
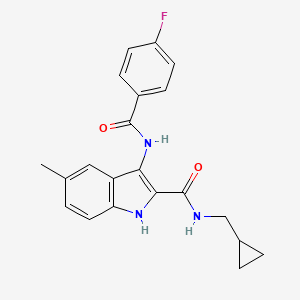
![N-(2-(4-(2-(naphthalen-2-yloxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2897451.png)
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B2897454.png)
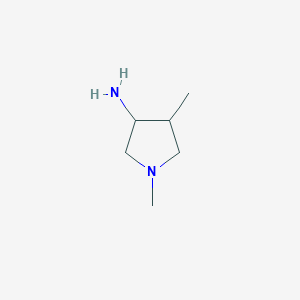


![prop-2-enyl 5-(3,4-dichlorophenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2897458.png)

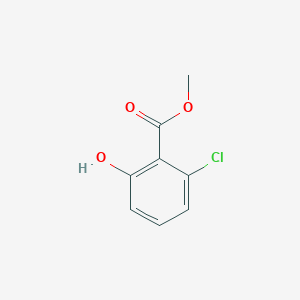
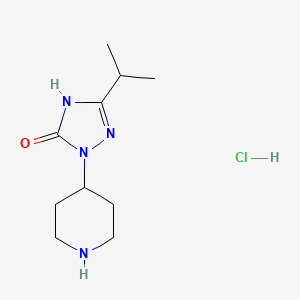
![N-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2897462.png)
